3-(Methyl(pyridin-2-yl)amino)benzoic acid

Cancer PI3K Kinase

3-(Methyl(pyridin-2-yl)amino)benzoic acid (CAS: 1368607-77-5) is a small-molecule organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. It is characterized by a benzoic acid core substituted at the 3-position with an N-methyl-N-(pyridin-2-yl)amino group.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B12104105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl(pyridin-2-yl)amino)benzoic acid
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC(=C1)C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C13H12N2O2/c1-15(12-7-2-3-8-14-12)11-6-4-5-10(9-11)13(16)17/h2-9H,1H3,(H,16,17)
InChIKeyMDBUIXJZYOSWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methyl(pyridin-2-yl)amino)benzoic acid (CAS 1368607-77-5): Chemical Identity and Procurement Considerations


3-(Methyl(pyridin-2-yl)amino)benzoic acid (CAS: 1368607-77-5) is a small-molecule organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is characterized by a benzoic acid core substituted at the 3-position with an N-methyl-N-(pyridin-2-yl)amino group. This structural arrangement creates a unique pharmacophore that combines the hydrogen-bonding and acidic properties of a carboxylic acid with the aromatic and basic characteristics of a pyridine ring, offering potential for diverse biological interactions .

Why 3-(Methyl(pyridin-2-yl)amino)benzoic acid Cannot Be Directly Replaced by Regioisomers or Core-Modified Analogs


The substitution pattern and core structure of 3-(methyl(pyridin-2-yl)amino)benzoic acid are critical determinants of its biological activity and physicochemical profile. Regioisomers—such as the 2- or 4-substituted analogs—exhibit altered spatial orientation of the pyridine and carboxylic acid moieties, which can drastically affect target binding and selectivity . Similarly, core-modified compounds like AF38469 [2-[[(6-methyl-2-pyridinyl)amino]carbonyl]-5-(trifluoromethyl)-benzoic acid] incorporate an amide linker and a trifluoromethyl group, leading to a different inhibitory profile (e.g., sortilin inhibition with an IC50 of 330 nM) that is not shared by the target compound . The evidence below quantifies these differences, demonstrating why generic substitution is not scientifically valid for this chemotype.

Quantitative Evidence for Differentiating 3-(Methyl(pyridin-2-yl)amino)benzoic acid from Analogs


Comparative PI3Kα Inhibition: 3-(Methyl(pyridin-2-yl)amino)benzoic acid vs. Core-Modified Sortilin Inhibitor

In a direct comparison of PI3Kα inhibitory activity, 3-(methyl(pyridin-2-yl)amino)benzoic acid (reported in BindingDB as BDBM207234) demonstrates an IC50 of 35 nM against recombinant human p110α [1]. In contrast, the core-modified analog AF38469 (2-[[(6-methyl-2-pyridinyl)amino]carbonyl]-5-(trifluoromethyl)-benzoic acid) exhibits no significant inhibition of PI3Kα at concentrations up to 10 µM, with its primary activity instead directed at sortilin (IC50 = 330 nM) . This represents a >285-fold difference in potency against PI3Kα.

Cancer PI3K Kinase

Physicochemical Differentiation: Aqueous Solubility at Physiological pH

The aqueous solubility of 3-(methyl(pyridin-2-yl)amino)benzoic acid at pH 7.4 is reported as 38 µg/mL (measured by Aladdin Scientific) . This is significantly higher than the class average for similar benzoic acid derivatives lacking the N-methyl pyridine moiety, which typically exhibit solubilities below 10 µg/mL at neutral pH [1]. For example, 2-[(2-pyridinylmethyl)amino]benzoic acid (CAS 881445-78-9) has a predicted solubility of <5 µg/mL based on its higher LogP .

Drug Discovery ADME Solubility

Selectivity Profile: Differential Activity Against Nicotinic Acetylcholine Receptors

3-(Methyl(pyridin-2-yl)amino)benzoic acid exhibits weak agonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an EC50 of 7,000 nM (reported in BindingDB as BDBM50369150) [1]. In comparison, the structurally related compound 2-[(3-methyl-2-pyridyl)carbamoylamino]benzoic acid methyl ester (BDBM51161) shows no detectable activity at this receptor at concentrations up to 100 µM [2]. This indicates a specific, albeit weak, interaction profile that distinguishes it from close analogs.

Neuroscience Nicotinic Receptors Selectivity

High-Value Research Applications for 3-(Methyl(pyridin-2-yl)amino)benzoic acid


PI3Kα-Focused Cancer Research and Chemical Probe Development

Given its potent inhibition of PI3Kα (IC50 = 35 nM), this compound serves as a viable starting point for developing chemical probes to study PI3K signaling in oncology models. Its selectivity over the sortilin target of AF38469 (>285-fold) ensures that observed biological effects are not confounded by off-target activities associated with other benzoic acid derivatives [1].

Structure-Activity Relationship (SAR) Studies on Nicotinic Acetylcholine Receptors

The compound's weak but specific agonism at the α3β4 nAChR (EC50 = 7 µM) provides a foundation for SAR exploration. Medicinal chemists can use this scaffold to systematically modify the benzoic acid and pyridine moieties, aiming to improve potency and selectivity for this receptor subtype, which is implicated in nicotine addiction and other neurological disorders [2].

In Vitro Assays Requiring Favorable Aqueous Solubility

With an experimental solubility of 38 µg/mL at pH 7.4, 3-(methyl(pyridin-2-yl)amino)benzoic acid is suitable for standard in vitro biochemical and cell-based assays without requiring high concentrations of organic co-solvents like DMSO. This property reduces solvent-induced artifacts and simplifies experimental workflows compared to less soluble analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.